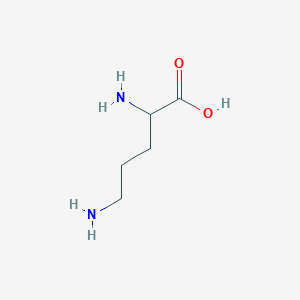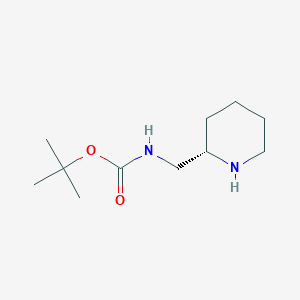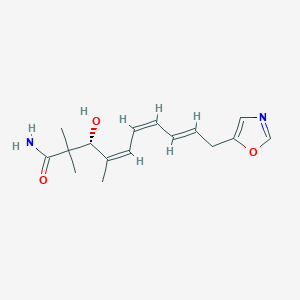![molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidin CAS No. 136421-81-3](/img/structure/B143951.png)
3-[(4-Methylphenyl)methyl]piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(4-Methylphenyl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various strategies, including Michael addition reactions, as seen in the synthesis of a novel quinolinone derivative . Another approach is the cyclization of amino acid derivatives, which can lead to the formation of substituted piperidines, as demonstrated in the preparation of 2,3,4-trisubstituted piperidines . Additionally, electrophilic fluorination has been used to synthesize piperidine derivatives with potential applications in imaging dopamine receptors .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, which has determined the absolute configuration of certain piperidine carboxylic acids . The conformation of the piperidine ring can significantly influence the properties of the compound, with chair conformations being common .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, the condensation of N-substituted-4-piperidones with benzyl nitriles leads to the formation of N-substituted-4-(cyanophenylmethylene)piperidines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Vis spectroscopy. For example, the IR and NMR studies have been used for configurational and conformational analysis of diastereoisomeric piperidinols . The fluorescence properties of certain piperidine complexes have also been investigated, with some showing the ability to emit violet/violet-blue light . Additionally, the thermal degradation behavior of these complexes can be studied using techniques like TG-DTA .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidin-Derivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden .
Antikrebsanwendungen
Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .
Antivirale Anwendungen
Piperidin-Derivate wurden als antivirale Mittel eingesetzt . Der Piperidinkern spielt eine entscheidende Rolle bei der Entwicklung von antiviralen Medikamenten .
Antimalaria-Anwendungen
Piperidin-Derivate wurden auch bei der Entwicklung von Antimalariamitteln eingesetzt . Die einzigartige Struktur des Piperidinkernes trägt zu den antimalariellen Eigenschaften dieser Verbindungen bei .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Diese Verbindungen können zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including 3-[(4-methylphenyl)methyl]piperidine . These factors can include pH, temperature, presence of other substances, and individual patient characteristics.
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKGZWRUWUHQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408615 |
Source


|
| Record name | 3-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136421-81-3 |
Source


|
| Record name | 3-(4-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)


